molecular formula C13H23N3O2 B7045713 Propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate

Propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate

Cat. No.: B7045713
M. Wt: 253.34 g/mol
InChI Key: XWTHIPWYQHTRRM-UHFFFAOYSA-N
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Description

Propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate is a synthetic organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Pyrazole derivatives are significant in medicinal chemistry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate involves its interaction with specific molecular targets:

Properties

IUPAC Name

propyl 3-(4-pyrazol-1-ylbutan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-3-11-18-13(17)5-8-14-12(2)6-10-16-9-4-7-15-16/h4,7,9,12,14H,3,5-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTHIPWYQHTRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCNC(C)CCN1C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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